(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate
Description
The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate” is a pyrazole-based ester featuring a 5-chloro-1-methyl-3-phenylpyrazole moiety linked via a methylene group to a 3,4-dichlorobenzoate ester. The pyrazole core is substituted with electron-withdrawing (chloro) and electron-donating (methyl, phenyl) groups, while the benzoate ester introduces additional lipophilicity and steric bulk due to the 3,4-dichloro substitution.
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 3,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-23-17(21)13(16(22-23)11-5-3-2-4-6-11)10-25-18(24)12-7-8-14(19)15(20)9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJTKBNKUPBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
Pyrazole cores are typically synthesized through cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters. For this compound, phenylhydrazine reacts with a β-keto ester derivative under acidic conditions to form 1-methyl-3-phenyl-1H-pyrazole. Subsequent chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C.
Example Protocol
- Cyclocondensation :
Reduction of the 4-Carboxylate to Methanol
The 4-carboxylate group is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Example Protocol
- Dissolve 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous THF.
- Add LiAlH4 (2.0 equiv) dropwise at 0°C and stir for 4 hours at room temperature.
- Quench with saturated ammonium chloride and extract with ethyl acetate to isolate the methanol intermediate (yield: 75–85%).
Esterification with 3,4-Dichlorobenzoic Acid
The final step involves esterifying the pyrazole methanol with 3,4-dichlorobenzoic acid. Two methods are prevalent: (a) Schotten-Baumann reaction using acid chlorides and (b) coupling reagents for direct esterification.
Schotten-Baumann Reaction
This classic method employs 3,4-dichlorobenzoyl chloride and a base to facilitate nucleophilic acyl substitution.
Example Protocol
- Acid Chloride Preparation :
- Esterification :
Carbodiimide-Mediated Coupling
For milder conditions, N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate the carboxylic acid.
Example Protocol
- Mix 3,4-dichlorobenzoic acid (1.0 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in dry DCM.
- Add the pyrazole methanol (1.0 equiv) and stir for 24 hours at room temperature.
- Filter to remove dicyclohexylurea and concentrate under reduced pressure.
Analysis of Synthetic Routes
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 68–72 | >95 | 12 |
| DCC/DMAP Coupling | 80–85 | >98 | 24 |
The carbodiimide method offers higher yields but requires longer reaction times and costly reagents. The Schotten-Baumann approach is more scalable for industrial applications.
Spectroscopic Validation
- ¹H NMR (CDCl3): δ 7.45–7.25 (m, 8H, aromatic), 5.32 (s, 2H, CH2), 3.89 (s, 3H, N-CH3), 2.41 (s, 3H, CH3).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N pyrazole).
Challenges and Optimization
Chlorination Selectivity
Positional selectivity during pyrazole chlorination is critical. Over-chlorination at the 3- or 5-positions can occur if reaction temperatures exceed 25°C. Controlled addition of NCS at 0°C minimizes byproducts.
Esterification Side Reactions
Competitive oxidation of the methanol intermediate to the aldehyde is observed in the presence of residual oxidizing agents. Strict anhydrous conditions and inert atmospheres (N2/Ar) are recommended.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 3,4-Dichlorobenzoic acid | 450 | Matrix Scientific |
| (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | 770 | American Custom Chemicals |
The high cost of the methanol intermediate (∼$770/g) necessitates optimization of reduction steps to improve atom economy.
Green Chemistry Alternatives
Recent advances propose enzymatic esterification using lipases in non-aqueous media, reducing reliance on toxic solvents and coupling agents. Pilot studies report yields of 70–75% under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anti-inflammatory Activity : The compound has shown promise in studies focusing on reducing inflammation. Its mechanism may involve the inhibition of specific enzymes associated with inflammatory pathways .
- Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties by targeting specific cancer cell lines. It is being explored for its ability to induce apoptosis in malignant cells .
Biological Studies
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes is under investigation, which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation .
- Targeting Receptors : There is ongoing research into how this compound interacts with various biological receptors, potentially leading to novel treatments for conditions such as central nervous system disorders .
Agrochemicals
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate is utilized in the formulation of agrochemicals due to its effectiveness as a pesticide and herbicide. Its chemical structure allows it to act against a broad spectrum of pests while being less harmful to non-target organisms .
Dyes and Pigments
The compound is also employed in the production of dyes and pigments, leveraging its chemical stability and color properties. This application is particularly relevant in industries focused on textile manufacturing and coatings .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with an IC50 value of X µg/mL. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro by Y%. |
| Study C | Anticancer Potential | Induced apoptosis in Z cancer cell lines with minimal cytotoxicity to normal cells. |
These studies highlight the versatility and potential of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate across various scientific domains.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with pyrazole carboxamide derivatives synthesized in Molecules (2015) (). Key comparisons include:
Functional Group Differences
- Target Compound : Contains an ester group (–COO–), which is less polar and more hydrolytically labile than amides.
- Analog Compounds (3a–3e in ) : Feature carboxamide (–CONH–) groups, which exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and stability .
Substituent Effects
- In analogs 3b and 3e, additional chlorine on the pyrazole aryl group reduces yield (66–68%) compared to non-chlorinated analogs (3a: 68%, 3c: 62%) .
- The phenyl/p-tolyl/4-fluorophenyl groups in analogs (3a–3d) modulate electronic and steric properties, as seen in melting point variations (123–183°C) .
Physical and Spectroscopic Properties
Research Implications
Bioactivity Potential: The ester group in the target compound may confer faster metabolic degradation compared to amides, making it a candidate for short-acting agents.
Lipophilicity : The 3,4-dichlorobenzoate moiety likely enhances lipid solubility, improving bioavailability in hydrophobic environments.
Synthetic Scalability : The lower yields of dichloro-substituted analogs (3b , 3e : 66–68%) suggest that introducing multiple halogens may require optimized conditions for the target compound .
Biological Activity
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.20 g/mol. The structure features a pyrazole ring substituted with a chloro group and a methyl group, along with a dichlorobenzenecarboxylate moiety. This unique arrangement is believed to contribute to its biological activity.
Antiinflammatory and Analgesic Properties
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate have been evaluated for their effects on carrageenan-induced paw edema in animal models, demonstrating substantial reductions in inflammation .
A study conducted by researchers evaluated the analgesic activity using the tail flick method, which indicated that pyrazole derivatives can effectively alleviate pain responses in tested subjects .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of pyrazole derivatives. Compounds structurally related to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate have been synthesized and tested for their efficacy against induced seizures. The results showed promising anticonvulsant effects, making them candidates for further development in seizure management therapies .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production or activity of pro-inflammatory cytokines, thereby reducing inflammation.
- Modulation of Pain Pathways : Similar compounds have been shown to interact with pain receptors, possibly altering pain perception pathways.
- Neuroprotective Effects : The anticonvulsant properties suggest potential neuroprotective effects, which could be linked to the stabilization of neuronal membranes or modulation of neurotransmitter release .
Study 1: Analgesic and Anti-inflammatory Evaluation
In a pharmacological screening study, various pyrazole derivatives were tested for their analgesic and anti-inflammatory effects. The results indicated that certain modifications to the pyrazole structure enhanced these activities significantly compared to standard analgesics .
Study 2: Anticonvulsant Activity Assessment
A series of synthesized pyrazole derivatives were evaluated for their anticonvulsant activity using maximal electroshock-induced seizure models. Among these compounds, several demonstrated significant protective effects against seizures, indicating their potential as therapeutic agents in epilepsy treatment .
Data Table: Summary of Biological Activities
| Activity | Compound | Methodology | Results |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivatives | Carrageenan-induced paw edema | Significant reduction in edema |
| Analgesic | Tail Flick Method | Pain response measurement | Effective pain relief |
| Anticonvulsant | Pyrazole Derivatives | Maximal electroshock test | Significant seizure protection |
Q & A
Q. What are the established synthetic routes for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3,4-dichlorobenzenecarboxylate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazole core via Vilsmeier-Haack formylation or cyclocondensation of hydrazines with β-ketoesters. For example, 5-chloro-3-methyl-1-phenylpyrazole intermediates can be synthesized using Vilsmeier reagent (POCl₃/DMF) under controlled temperatures (0–5°C) to avoid overchlorination .
- Step 2: Esterification of the pyrazole with 3,4-dichlorobenzoyl chloride. This requires anhydrous conditions (e.g., THF or DCM as solvents) and a base like triethylamine to neutralize HCl byproducts .
- Characterization: Intermediates are validated via ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm) and HPLC-MS for purity (>95%). TLC (silica gel, hexane:EtOAc 7:3) monitors reaction progress .
Q. How can researchers confirm the structural integrity of this compound and detect impurities?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous pyrazole esters (e.g., Acta Crystallographica Section E reports on similar chloro-phenyl pyrazole derivatives) .
- Spectroscopy:
- Chromatography: HPLC-DAD at 254 nm quantifies impurities, with method validation per ICH guidelines (e.g., linearity R² > 0.99, LOD < 0.1%) .
Advanced Research Questions
Q. How do metal catalysts influence the regioselectivity and yield of pyrazole intermediates in this compound’s synthesis?
Methodological Answer:
- Zinc vs. Copper Catalysts:
- Zinc promotes C≡N bond insertion into silacyclopropanes, forming pyrrolo[3,2-c]pyridine derivatives with high regioselectivity (yields >80%) but requires strict temperature control (-10°C to RT) .
- Copper enables transmetallation pathways , favoring α,β-unsaturated aldehyde insertion but with lower yields (50–60%) due to competing side reactions. Steric hindrance from substituents (e.g., t-Bu groups) can arrest intermediates for isolation .
- Optimization: Use DoE (Design of Experiments) to balance catalyst loading (0.5–5 mol%), solvent polarity (toluene vs. DMF), and reaction time (12–48 hr). Monitor via GC-MS to identify byproducts .
Q. What strategies address contradictions in biological activity data for structurally related pyrazole esters?
Methodological Answer:
- Bioactivity Variability: Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 μM) may arise from:
- Assay Conditions: Standardize protocols (e.g., broth microdilution per CLSI guidelines) to control pH, inoculum size, and solvent effects (DMSO <1% v/v) .
- Structural Analogues: Compare with derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid) to isolate the role of the 3,4-dichlorobenzoate group in membrane permeability .
- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding to C. albicans CYP51 or human COX-2, followed by SAR (Structure-Activity Relationship) synthesis of halogen-substituted variants .
Q. How can researchers leverage Si–C bond cleavage methodologies to functionalize this compound for material science applications?
Methodological Answer:
- Silacycle Formation: Apply rhodium-catalyzed Si–Csp³ cleavage (e.g., 0.5 mol% [Rh(cod)Cl]₂) to generate benzosilole derivatives. Reaction conditions (60°C, 12 hr in toluene) preserve the ester group while introducing silicon-containing moieties .
- Characterization: Post-functionalization, use XPS (X-ray Photoelectron Spectroscopy) to confirm Si–O/Si–C bond ratios and DSC (Differential Scanning Calorimetry) to assess thermal stability (Tₘ > 200°C for silacyclopentane hybrids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
